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Compound of Interest

Compound Name: (2,4-Diaminopteridin-6-yl)methanol

Cat. No.: B018576 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive benchmark of new diaminopteridine analogs, detailing their inhibitory potency

against key therapeutic targets. The information is presented through comparative data tables,

detailed experimental protocols, and illustrative diagrams to facilitate informed decision-making

in drug discovery and development.

Diaminopteridine-based compounds represent a promising class of molecules with significant

therapeutic potential, primarily as inhibitors of dihydrofolate reductase (DHFR). Inhibition of

DHFR disrupts the folic acid metabolic pathway, which is crucial for DNA synthesis and cell

proliferation, making it an attractive target for antimicrobial and anticancer therapies. This guide

compares the inhibitory activity of novel diaminopteridine analogs against DHFR from various

organisms and other relevant enzymes, benchmarked against established inhibitors.

Comparative Inhibitory Potency of Diaminopteridine
Analogs
The inhibitory potency of novel diaminopteridine analogs is summarized below, with

comparisons to the benchmark inhibitors methotrexate, trimetrexate, and trimethoprim. The

data is presented as IC50 values, which represent the concentration of the inhibitor required to

reduce the activity of the enzyme by 50%.
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Comp
ound

pcDHF
R (μM)

tgDHF
R (μM)

maDH
FR
(μM)

rlDHF
R (μM)

Cp-I
DHFR
(μM)

Cp-II
DHFR
(μM)

hDHFR
(μM)

Refere
nce

Trimetr

exate
0.042 0.01 0.003 0.07 - - - [1]

Trimeth

oprim
- - - - 4.0 3.8 890

Analog

4a
0.21 0.043 0.012 4.4 - - - [1]

Analog

4c
0.042 0.029 0.017 0.027 - - - [1]

Analog

4e
0.12 0.11 0.029 0.20 - - - [1]

Compo

und 2
- - - - <0.1 <0.1 0.005

Compo

und 13
- - - - <0.1 <0.1 0.004

Compo

und 25
- - - - 0.1-1.0 0.1-1.0 0.1-1.0

*pcDHFR: Pneumocystis carinii DHFR, tgDHFR: Toxoplasma gondii DHFR, maDHFR:

Mycobacterium avium DHFR, rlDHFR: rat liver DHFR, Cp-I/Cp-II DHFR: Cryptosporidium

parvum DHFR (bovine/human isolate), hDHFR: human DHFR.
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Compound iNOS IC50 (μM) Reference

Methotrexate >50 [2]

10a 48.63 [2]

10b 18.85 [2]

10c 28.32 [2]

10d 45.17 [2]

10e 50.00 [2]

10f 35.19 [2]

10g 39.46 [2]

10h 42.81 [2]

10i 24.08 [2]

10j 31.55 [2]

10k 37.29 [2]

10l 41.62 [2]

Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay spectrophotometrically measures the inhibition of DHFR activity. The enzymatic

reaction involves the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with the

concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm,

corresponding to the consumption of NADPH, is monitored over time.

Materials:

DHFR enzyme (from the desired species)
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Dihydrofolic acid (DHF)

NADPH

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

Test compounds (diaminopteridine analogs) and benchmark inhibitors

96-well UV-transparent microplates or quartz cuvettes

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in a

suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be

kept low (typically <1%) to avoid enzyme inhibition.

Assay Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing

the assay buffer, NADPH, and the DHFR enzyme.

Inhibitor Addition: Add varying concentrations of the test compounds or benchmark inhibitors

to the wells. Include a control well with no inhibitor.

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short

period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm

at regular intervals for a set period (e.g., 10-20 minutes).

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each

inhibitor concentration. The percent inhibition is determined relative to the control (no

inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
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The inhibitory activity against iNOS is typically determined using the Griess assay, which

measures the accumulation of nitrite, a stable product of nitric oxide (NO) synthase activity.

Materials:

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression in cells

(e.g., RAW 264.7 macrophages)

Cell culture medium and reagents

Test compounds (diaminopteridine analogs)

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

Sodium nitrite standard

96-well microplates

Microplate reader

Procedure:

Cell Culture and Induction: Plate RAW 264.7 cells in a 96-well plate and stimulate with LPS

and IFN-γ to induce iNOS expression.

Compound Treatment: Simultaneously treat the cells with various concentrations of the test

compounds.

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

Nitrite Measurement: After incubation, collect the cell culture supernatant.

Griess Reaction: Add the Griess reagent to the supernatant. The reagent reacts with nitrite to

form a colored azo dye.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)

using a microplate reader.
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Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples from the standard curve. The percent

inhibition of NO production is determined for each compound concentration, and the IC50

value is calculated.

Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate

the DHFR signaling pathway and a typical experimental workflow for assessing inhibitory

potency.
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DHFR signaling pathway and inhibition.
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Workflow for determining inhibitory potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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